Cas no 959741-32-3 (5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide)

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide structure
959741-32-3 structure
Produktname:5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
CAS-Nr.:959741-32-3
MF:C7H6BrNO3
MW:232.0314412117
MDL:MFCD28962490
CID:4769970
PubChem ID:68458381

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5-bromo-2-(methoxycarbonyl)pyridine 1-oxide
    • 5-bromo-2-(methoxycarbonyl)pyridine-N-oxide
    • AK00779456
    • methyl 5-bromo-1-oxidopyridin-1-ium-2-carboxylate
    • 5-Bromo-N-oxopyridine-2-carboxylic acid methyl ester
    • C77316
    • 5-Bromo-2-(methoxycarbonyl)pyridine1-oxide
    • BS-17996
    • DB-196363
    • 5-Bromo-2-pyridinecarboxylic acid methyl ester, 1-oxide
    • 959741-32-3
    • 5-bromo-2-(methoxycarbonyl)pyridin-1-ium-1-olate
    • MFCD28962490
    • AKOS037649313
    • MCYWPISPRQLCFC-UHFFFAOYSA-N
    • SCHEMBL2961818
    • 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
    • MDL: MFCD28962490
    • Inchi: 1S/C7H6BrNO3/c1-12-7(10)6-3-2-5(8)4-9(6)11/h2-4H,1H3
    • InChI-Schlüssel: MCYWPISPRQLCFC-UHFFFAOYSA-N
    • Lächelt: BrC1C=CC(C(=O)OC)=[N+](C=1)[O-]

Berechnete Eigenschaften

  • Genaue Masse: 230.95311g/mol
  • Monoisotopenmasse: 230.95311g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 176
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topologische Polaroberfläche: 51.8

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB527767-1 g
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; .
959741-32-3
1g
€193.60 2023-04-17
abcr
AB527767-250 mg
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; .
959741-32-3
250MG
€114.70 2023-04-17
eNovation Chemicals LLC
Y1211804-10g
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
959741-32-3 95%
10g
$800 2024-07-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BV407-100mg
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
959741-32-3 97%
100mg
139CNY 2021-05-07
Aaron
AR01KM05-5g
5-Bromo-2-(methoxycarbonyl)pyridine1-oxide
959741-32-3 97%
5g
$340.00 2025-02-12
abcr
AB527767-1g
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; .
959741-32-3
1g
€148.90 2025-02-16
1PlusChem
1P01KLRT-5g
5-Bromo-2-(methoxycarbonyl)pyridine1-oxide
959741-32-3 97%
5g
$183.00 2024-04-19
Ambeed
A155931-5g
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
959741-32-3 97%
5g
$228.0 2024-04-16
Aaron
AR01KM05-100mg
5-Bromo-2-(methoxycarbonyl)pyridine1-oxide
959741-32-3 97%
100mg
$24.00 2025-02-12
1PlusChem
1P01KLRT-1g
5-Bromo-2-(methoxycarbonyl)pyridine1-oxide
959741-32-3 97%
1g
$46.00 2024-04-19

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 12 h, 45 °C
1.2 Reagents: Sodium sulfite ;  0 °C
Referenz
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Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 1 h, 0 °C → reflux
Referenz
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, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 1 h, 0 °C → reflux
Referenz
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, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  20 h, rt → 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
Referenz
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Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
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Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Carbamide peroxide ,  Trifluoroacetic anhydride Solvents: Acetonitrile ;  0 °C; < 10 °C; 10 °C → rt; overnight, rt
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Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
Novel tricyclic 3,4-dihydro-2h-pyrido[1,2-a]pyrazine-1,6-dione derivatives as gamma secretase modulators
, United States, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  20 h, reflux; reflux → rt
1.2 Reagents: Sodium sulfite Solvents: Water ;  rt
Referenz
Benzimidazolone-based cinnamamide derivative as TRPV1 antagonist and pharmaceutical composition for treatment or prevention of pain
, Korea, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 12 h, rt
Referenz
Preparation of pyrazolyl-substituted pyridone compounds as serine protease inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  20 h, rt → 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
Referenz
Preparation of pyridine-2-carboxamides useful as CB2 agonists
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  rt
Referenz
Design, synthesis, and biological evaluation of 8-biarylquinolines: A novel class of PDE4 inhibitors
Gallant, Michel; Chauret, Nathalie; Claveau, David; Day, Stephen; Deschenes, Denis; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(4), 1407-1412

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Carbamide peroxide ,  Trifluoroacetic anhydride Solvents: Acetonitrile ;  10 °C → rt; 2 d, rt
Referenz
Novel tricyclic 3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione derivatives as gamma secretase modulators and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Carbamide peroxide ,  Trifluoroacetic anhydride Solvents: Acetonitrile ;  2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Preparation of substituted pyridyl amide compounds as modulators of the histamine H3 receptor
, United States, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; overnight, 45 °C
1.2 Reagents: Sodium carbonate Solvents: Ethyl acetate ;  pH 8
Referenz
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, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Carbamide peroxide ,  Trifluoroacetic anhydride Solvents: Dichloromethane ;  0 °C; 0 °C → 25 °C; 4 h, 25 °C
Referenz
Dihydropyrazine and pyrazine macrocyclic compound
, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  20 h, reflux
Referenz
Discovery of a High Affinity and Selective Pyridine Analog as a Potential Positron Emission Tomography Imaging Agent for Cannabinoid Type 2 Receptor
Slavik, Roger; Grether, Uwe; Muller Herde, Adrienne; Gobbi, Luca; Fingerle, Jurgen; et al, Journal of Medicinal Chemistry, 2015, 58(10), 4266-4277

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; overnight, 45 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8
Referenz
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Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  20 h, rt → 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
Referenz
Preparation of novel pyridine derivatives as cannabinoid receptor 2 agonists
, World Intellectual Property Organization, , ,

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Raw materials

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Preparation Products

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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:959741-32-3)5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
A1195579
Reinheit:99%
Menge:5g
Preis ($):205.0